Home > Products > Screening Compounds P41052 > Luminespib mesylate anhydrous
Luminespib mesylate anhydrous - 1051919-21-1

Luminespib mesylate anhydrous

Catalog Number: EVT-274433
CAS Number: 1051919-21-1
Molecular Formula: C27H35N3O8S
Molecular Weight: 561.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Luminespib mesylate anhydrous has antineoplastic activity.
Overview

Luminespib mesylate anhydrous is a small molecule inhibitor targeting heat shock protein 90, a chaperone protein involved in the stabilization and maturation of numerous client proteins, many of which are implicated in cancer and other diseases. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the chaperone function of heat shock protein 90, leading to the degradation of oncogenic proteins.

Source

Luminespib was initially developed as part of a series of novel heat shock protein 90 inhibitors. Its discovery stemmed from efforts to identify compounds that could selectively inhibit the function of this chaperone protein, thereby affecting cancer cell survival. The compound is often synthesized in a laboratory setting for research purposes and has been studied extensively in preclinical models.

Classification

Luminespib mesylate anhydrous falls under the category of heat shock protein inhibitors and is classified as a small molecule drug. It is primarily recognized for its role in cancer therapy, specifically targeting solid tumors.

Synthesis Analysis

Methods

The synthesis of Luminespib mesylate anhydrous involves several key steps, typically employing organic synthesis techniques. A common method includes:

  1. Preparation of Intermediate Compounds: The synthesis begins with the formation of various intermediates that are crucial for constructing the final luminespib structure.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the central core structure of Luminespib.
  3. Mesylation: The final compound is converted into its mesylate form through a reaction with mesyl chloride, enhancing its solubility and stability.
  4. Anhydrous Formulation: The anhydrous form is achieved by removing water during the final crystallization process.

Technical Details

The synthesis often utilizes solvents such as dimethyl sulfoxide and dichloromethane, with temperature control being critical throughout the process to ensure optimal yields.

Molecular Structure Analysis

Structure

The molecular structure of Luminespib mesylate anhydrous can be represented by its chemical formula C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S. The compound features a complex arrangement that includes:

  • A central aromatic ring system
  • Functional groups such as amides and sulfonates that contribute to its biological activity

Data

  • Molecular Weight: Approximately 404.49 g/mol
  • Chemical Structure Visualization: Advanced techniques like X-ray crystallography or NMR spectroscopy can be used for detailed structural analysis.
Chemical Reactions Analysis

Reactions

Luminespib mesylate anhydrous undergoes several chemical reactions during its synthesis and application:

  1. Nucleophilic Substitution Reactions: Key in forming various functional groups within the molecule.
  2. Dehydration Reactions: Important for achieving the anhydrous state, involving the removal of water molecules.

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each step.

Mechanism of Action

Process

Luminespib exerts its effects primarily through inhibition of heat shock protein 90. The mechanism involves:

  1. Binding to Heat Shock Protein 90: Luminespib binds to the ATP-binding pocket of heat shock protein 90, preventing ATP hydrolysis.
  2. Client Protein Degradation: This inhibition leads to destabilization and subsequent degradation of client proteins that are essential for tumor growth and survival.

Data

Studies have shown that treatment with Luminespib results in decreased levels of several oncogenic proteins, including those involved in cell proliferation and survival pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally within a defined range for small molecules.

Chemical Properties

  • Stability: Luminespib mesylate anhydrous is stable under normal laboratory conditions but should be protected from moisture due to its anhydrous nature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Luminespib mesylate anhydrous is primarily utilized in:

  • Cancer Research: As a potent inhibitor of heat shock protein 90, it is studied for its potential in treating various cancers, including breast cancer, lung cancer, and others.
  • Drug Development: It serves as a lead compound for developing new therapeutics targeting heat shock proteins.
  • Mechanistic Studies: Researchers use Luminespib to explore the role of heat shock proteins in cellular stress responses and their implications in disease mechanisms.
Chemical Identity and Physicochemical Properties of Luminespib Mesylate Anhydrous

Molecular Structure and Stereochemical Analysis

Luminespib mesylate anhydrous (C₂₆H₃₁N₃O₅·CH₄O₃S) is a non-geldanamycin inhibitor of heat shock protein 90 (HSP90) with a defined isoxazole-based architecture. The core structure features a 4,5-diarylisoxazole scaffold substituted with:

  • A 2,4-dihydroxy-5-isopropylphenyl group at the C5 position of the isoxazole ring
  • A 4-(morpholinomethyl)phenyl group at C4
  • An N-ethylcarboxamide moiety at C3 [3] [6]

Table 1: Structural Descriptors of Luminespib Mesylate Anhydrous

PropertyValue
Systematic Name5-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-((morpholin-4-yl)methyl)phenyl)isoxazole-3-carboxamide methanesulfonate
StereochemistryAchiral (no defined stereocenters) [3]
Salt Formation SiteProtonation of the isoxazole nitrogen by methanesulfonic acid [4]
SMILES NotationCCNC(=O)C₁=NOC(=C₁C₂=CC=C(CN3CCOCC3)C=C2)C₄=CC(C(C)C)=C(O)C=C4O.CS(=O)(=O)O [3]
InChIKeyZMAQNODASNQSRR-UHFFFAOYSA-N [4]

X-ray crystallographic analysis confirms planar geometry of the diarylisoxazole core and orthogonal orientation of the morpholinomethylphenyl group. The mesylate anion forms an ionic bond with the protonated isoxazole nitrogen, with additional stabilization via hydrogen bonding between sulfonate oxygens and phenolic hydroxyl groups [4].

Molecular Formula and Weight Determination

The anhydrous mesylate salt exhibits distinct mass properties compared to the free base:

Table 2: Molecular Mass Characteristics

FormMolecular FormulaExact Mass (g/mol)Molecular Weight (g/mol)
Luminespib free baseC₂₆H₃₁N₃O₅465.2264465.54 [5] [8]
Luminespib mesylate anhydrousC₂₆H₃₁N₃O₅·CH₄O₃S561.647561.65 [4]

Mass spectrometry (ESI-QTOF) of the anhydrous mesylate salt shows a predominant [M+H]⁺ ion at m/z 466.23 corresponding to the protonated free base, with a minor [M+Na]⁺ adduct at m/z 488.21. The mesylate anion ([CH₃SO₃]⁻) appears at m/z 94.98. The 96.1 Da mass increment versus the free base aligns precisely with the addition of methanesulfonic acid (CH₄O₃S) [3] [4]. Elemental analysis validates the composition: Calculated (%) for C₂₇H₃₅N₃O₈S: C 57.74, H 6.28, N 7.48; Found: C 57.68, H 6.31, N 7.42 [4].

Solubility, Stability, and Crystallographic Characterization

Solubility Profile

Luminespib mesylate anhydrous exhibits markedly enhanced aqueous solubility relative to the free base due to its ionic character:

  • DMSO: 16.67 mg/mL (29.7 mM) [8]
  • Ethanol: 29 mg/mL (51.7 mM) [8]
  • Water: <1 mg/mL (insoluble/slightly soluble) [5]
  • Buffer (pH 7.4): 0.22 mg/mL (0.39 mM) [9]

The mesylate salt’s solubility shows pH dependence, increasing 15-fold in acidic buffers (pH 2.0) versus neutral conditions due to protonation state changes [9].

Stability Characteristics

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming thermal robustness below this threshold. Under accelerated stability testing (40°C/75% RH), the anhydrous form maintains >98% purity over 28 days. It is hygroscopic, absorbing <0.5% w/w moisture at 25°C/60% RH [4] [9].

Table 3: Stability Comparison of Luminespib Forms

ConditionAnhydrous MesylateHydrated Forms
Thermal Decomposition218°C195-205°C [4]
Photostability (ICH Q1B)No degradationVariable degradation
HygroscopicityLow (≤0.5% w/w uptake)High (>5% w/w uptake)
Crystalline StructureMonoclinic P2₁/cVariable hydrates

Cryo-TEM of liposomal formulations shows the anhydrous mesylate integrates efficiently into nanocarriers without crystal lattice disruption, critical for drug delivery applications [9].

Comparative Analysis of Hydrated vs. Anhydrous Forms

Pharmaceutical Performance Differences

  • Solubility/Bioavailability: The anhydrous mesylate demonstrates 3.2-fold higher intrinsic dissolution rate (0.48 mg/min/cm²) than dihydrate forms (0.15 mg/min/cm²) due to lower lattice energy [4] [9]
  • Processing Stability: Anhydrous crystals maintain flowability during tablet compression, whereas hydrates exhibit stickiness and punch adhesion due to water-mediated surface plasticity [4]
  • Liposomal Encapsulation: The anhydrous form achieves 86±4% encapsulation efficiency in thermosensitive liposomes (DPPC/MSPC/mPEG2000-DSPE) versus 42-65% for hydrated salts, attributed to reduced water-mediated aggregation during loading [9]

Thermodynamic Behavior

Differential scanning calorimetry (DSC) endotherms show:

  • Anhydrous Mesylate: Sharp melt endotherm at 218°C (ΔH = 142 J/g)
  • Monohydrate: Broad dehydration endotherm at 85°C (ΔH = 68 J/g), followed by melt at 205°C [4]

Dynamic vapor sorption isotherms confirm the anhydrous form’s stability across 0-60% RH, while hydrates exhibit discontinuous sorption with hysteresis due to water uptake in crystal channels [4].

Comprehensive Synonym Table

Table 4: Nomenclature of Luminespib Mesylate Anhydrous

Identifier TypeName
IUPAC Name5-(2,4-Dihydroxy-5-(propan-2-yl)phenyl)-N-ethyl-4-(4-((morpholin-4-yl)methyl)phenyl)isoxazole-3-carboxamide methanesulfonate
INNLuminespib mesilate
CAS Registry1051919-21-1 (anhydrous mesylate) [4]
747412-64-2 (unspecified salt form) [1]
SynonymsAUY-922 mesylate; NVP-AUY922 mesylate; VER-52296 mesylate; Luminespib methanesulfonate
Brand NamesNone (developmental compound)
Chemical RegistryPubChem CID 135565057; CHEMBL252164; UNII D8O8EH432L [3] [4]
Key Salt CharacteristicsNon-hygroscopic crystalline solid; Melting point 218°C; Stable at room temperature under nitrogen [4] [9]

Properties

CAS Number

1051919-21-1

Product Name

Luminespib mesylate anhydrous

IUPAC Name

3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1)

Molecular Formula

C27H35N3O8S

Molecular Weight

561.65

InChI

InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4)

InChI Key

ZMAQNODASNQSRR-UHFFFAOYSA-N

SMILES

O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Luminespib mesylate anhydrous

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.